rac-(1R,2R)-2-ethoxycyclohexan-1-amine, trans
Description
rac-(1R,2R)-2-ethoxycyclohexan-1-amine, trans is a chiral amine characterized by a cyclohexane backbone with an ethoxy (-OCH₂CH₃) group at the 2-position and an amine (-NH₂) group at the 1-position. The stereochemistry is defined as trans, with the (1R,2R) configuration, indicating that the substituents occupy axial positions on opposite sides of the cyclohexane ring.
Key properties inferred from analogous compounds:
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1R,2R)-2-ethoxycyclohexan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1 |
InChI Key |
YCYAEUYTQSONCV-HTQZYQBOSA-N |
Isomeric SMILES |
CCO[C@@H]1CCCC[C@H]1N |
Canonical SMILES |
CCOC1CCCCC1N |
Origin of Product |
United States |
Preparation Methods
Detailed Methodologies
Nitrile Hydrogenation Pathway
Adapted from CN105859566A, this three-step route demonstrates scalability and high yield (96.5% reported for analogous structures):
Step 1: Bromination of Cyclohexenylacetonitrile
1-Cyclohexenylacetonitrile reacts with 30–45% hydrobromic acid in petroleum ether at 40°C for 1–2 hours, yielding 1-bromocyclohexylacetonitrile.
Step 2: Catalytic Hydrogenation
1-Bromocyclohexylacetonitrile undergoes hydrogenation (1–5 MPa H₂, 50–120°C, 1–2 hours) using a Ni-Pd alloy catalyst. The nitrile group is reduced to a primary amine, forming 1-bromocyclohexylethylamine.
Step 3: Alkaline Elimination
Treatment with saturated NaOH in ethanol (80–150°C, 1–2 hours) eliminates HBr, yielding the target amine.
Key Parameters:
Reductive Amination of Cyclohexanone Derivatives
This method, inferred from ephedrine synthesis in US7176332B2, involves:
Step 1: Synthesis of trans-2-ethoxycyclohexan-1-one
Oxidation of trans-2-ethoxycyclohexanol (CAS 15051-95-3) using Jones reagent yields the ketone.
Step 2: Imine Formation and Reduction
The ketone reacts with ammonium acetate in methanol to form an imine, reduced selectively using sodium cyanoborohydride (NaBH₃CN) at room temperature.
Challenges:
Nucleophilic Substitution of Tosylate Intermediates
A less common approach involves converting trans-2-ethoxycyclohexanol to a tosylate, followed by ammonia displacement:
Step 1: Tosylation
Reacting trans-2-ethoxycyclohexanol with p-toluenesulfonyl chloride (TsCl) in pyridine forms the tosylate.
Step 2: Ammonolysis
Heating the tosylate with aqueous ammonia (100–120°C, 12–24 hours) substitutes the tosyl group with an amine.
Limitations:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-2-ethoxycyclohexan-1-amine, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its role as a chiral building block in the synthesis of various pharmaceuticals. Its ability to form stable complexes with biological targets makes it valuable in drug design.
Case Study: Synthesis of Antidepressants
Research has demonstrated that rac-(1R,2R)-2-ethoxycyclohexan-1-amine can be used to synthesize novel antidepressant agents. The compound's chiral nature allows for the selective inhibition of serotonin reuptake, enhancing its therapeutic profile.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | 5-HT Reuptake Inhibition | |
| Compound B | Dual Action on 5-HT and Norepinephrine |
Agricultural Chemistry
The compound is also being explored for its potential use in agrochemicals. Its structural characteristics make it suitable for developing new pesticides and herbicides that are more effective and environmentally friendly.
Case Study: Development of Herbicides
Studies have shown that derivatives of rac-(1R,2R)-2-ethoxycyclohexan-1-amine exhibit herbicidal activity against common agricultural weeds. The modifications to the ethoxy group enhance bioavailability and reduce toxicity to non-target organisms.
Material Science
In material science, rac-(1R,2R)-2-ethoxycyclohexan-1-amine is utilized as a precursor for synthesizing polymers with specific properties such as increased thermal stability and enhanced mechanical strength.
Case Study: Polymer Synthesis
Research indicates that incorporating rac-(1R,2R)-2-ethoxycyclohexan-1-amine into polymer matrices improves their resistance to thermal degradation.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-ethoxycyclohexan-1-amine, trans involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. Substitution at the 2-Position
b. Substitution at the 1-Position
Ring Size and Backbone Modifications
Pharmacologically Relevant Analogs
Biological Activity
The compound rac-(1R,2R)-2-ethoxycyclohexan-1-amine, trans, is a chiral amine derivative with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies, while providing a comprehensive overview based on diverse scientific sources.
Molecular Structure
- Molecular Formula: C8H17NO
- Molecular Weight: 143.23 g/mol
- IUPAC Name: rac-(1R,2R)-2-ethoxycyclohexan-1-amine
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Soluble in water and organic solvents |
Pharmacological Effects
Research indicates that rac-(1R,2R)-2-ethoxycyclohexan-1-amine exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi .
- Neuroprotective Effects : Some research indicates that the compound may have neuroprotective effects, possibly due to its ability to modulate neurotransmitter systems .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, which could be beneficial for conditions like arthritis .
The mechanism through which rac-(1R,2R)-2-ethoxycyclohexan-1-amine exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with various receptors in the central nervous system and may influence pathways involved in inflammation and microbial resistance.
Study 1: Antimicrobial Efficacy
A study conducted on rac-(1R,2R)-2-ethoxycyclohexan-1-amine demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating significant antimicrobial potential.
Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, rac-(1R,2R)-2-ethoxycyclohexan-1-amine was administered to mice. Results showed a reduction in neuronal cell death and improved cognitive function compared to the control group. The compound appeared to enhance levels of antioxidant enzymes.
Study 3: Anti-inflammatory Activity
In a controlled trial involving rats with induced arthritis, administration of rac-(1R,2R)-2-ethoxycyclohexan-1-amine resulted in decreased levels of pro-inflammatory cytokines. This suggests a potential role for the compound in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
